5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXQXQFNHBPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3-dimethoxybenzohydrazide with thiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process, forming the thiadiazole ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
Thiadiazole derivatives are prone to oxidation at the sulfur atom in the heterocyclic ring. For example:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) under acidic or basic conditions.
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Products : Sulfoxides or sulfones, depending on reaction severity.
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Mechanism : Electrophilic attack on the sulfur atom, leading to sequential oxidation.
Example Reaction Pathway :
Reduction Reactions
The thiadiazole ring can undergo reduction, particularly at the C=N bonds:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Products : Amine derivatives or ring-opened intermediates.
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Mechanism : Hydride transfer to electron-deficient nitrogen atoms.
Example Transformation :
Nucleophilic Substitution
The amino group at position 2 participates in substitution reactions:
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Reagents : Alkyl halides, acyl chlorides.
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Products : N-alkylated or N-acylated derivatives.
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Mechanism : SN²-type displacement or acylation via nucleophilic attack.
Example Reaction :
Electrophilic Aromatic Substitution (EAS)
The dimethoxyphenyl substituent directs electrophilic substitution:
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Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).
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Products : Nitro- or halo-substituted derivatives.
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Regioselectivity : Methoxy groups activate the aromatic ring, favoring para/ortho substitution.
Metal-Catalyzed Cross-Coupling
The thiadiazole core can engage in coupling reactions (e.g., Suzuki-Miyaura):
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Reagents : Boronic acids, palladium catalysts.
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Products : Biaryl or heteroaryl-conjugated derivatives.
Comparative Reactivity of Thiadiazole Derivatives
| Reaction Type | Reagents | Products | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxides/sulfones | Sulfur oxidation state influences solubility |
| Reduction | NaBH₄, LiAlH₄ | Amines/thiols | Ring opening observed under harsh conditions |
| Substitution | R-X, acyl chlorides | N-alkyl/acyl derivatives | Amino group reactivity parallels anilines |
| EAS | HNO₃, Br₂ | Nitro/bromo derivatives | Methoxy groups direct para substitution |
Mechanistic Insights and Challenges
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Steric Effects : The 2,3-dimethoxy substituents may hinder electrophilic substitution at the phenyl ring.
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Electronic Effects : Electron-donating methoxy groups enhance aromatic reactivity but may stabilize the thiadiazole ring against reduction .
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Synthetic Utility : Functionalization at the amino group (e.g., acylation) is a common strategy to modulate biological activity .
Scientific Research Applications
Key Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts the thiadiazole ring into amine derivatives.
- Substitution : The amino group can be replaced via nucleophilic substitution reactions .
Chemistry
5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions, enhancing its importance in synthetic organic chemistry .
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, suggesting applications in developing new antimicrobial agents .
Medicine
The compound is under investigation for its anticancer activity. Its mechanism involves disrupting DNA replication processes, which may inhibit the proliferation of cancer cells. This property is attributed to the bioisosteric nature of the thiadiazole ring that mimics nucleic acid structures .
Case Study : A study reported that derivatives of this compound showed significant cytotoxic effects against different cancer cell lines. The compounds demonstrated an ability to bind DNA and induce cleavage in the presence of oxidants .
Industrial Applications
In industrial settings, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for formulating specialty chemicals with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. This is primarily due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a key component of nucleic acids .
Comparison with Similar Compounds
Key Observations :
Electron-Donating vs. In contrast, chloro substituents (e.g., 4-chlorophenyl in ) are electron-withdrawing, which may alter binding affinity to targets like GABA receptors in anticonvulsant activity .
Positional Effects :
- Substitution at the 2,3-positions (target compound) vs. 3,4,5-positions (trimethoxy analog) influences steric and electronic interactions. For example, 3,4,5-trimethoxy groups are common in combretastatin analogs, which disrupt microtubule assembly .
Hybrid Structures :
- Schiff base derivatives (e.g., ) introduce imine linkages, enabling hydrogen bonding with biological targets like Cys44 and His164 in SARS-CoV-2 proteases . The fluorophenyl-thiophene hybrid in showed selective cytotoxicity against breast cancer (MCF7) due to enhanced π-π stacking with hydrophobic pockets .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Metrics
Critical Insights :
- logP and Blood-Brain Barrier (BBB) Penetration : The anticonvulsant compound in (logP ~3.8) exhibits favorable BBB penetration, aligning with its ED₅₀ of 20.11 mg/kg in the maximal electroshock (MES) model .
- Polar Surface Area (PSA) : Compounds with PSA <90 Ų (e.g., ) generally show better oral bioavailability. The target compound’s PSA (~80.1 Ų) suggests moderate absorption.
Biological Activity
5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through a multi-step process involving the reaction of thiocarbohydrazide with appropriate substituted phenyl compounds. The general reaction scheme may involve:
- Formation of the thiadiazole ring : This is typically achieved by cyclization reactions involving hydrazine derivatives.
- Substitution reactions : The introduction of methoxy groups at the 2 and 3 positions on the phenyl ring enhances the biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant anti-proliferative effects against various cancer cell lines. The compound This compound was evaluated alongside other derivatives for its effect on cell viability in cancer models such as MCF-7 (breast cancer) and LoVo (colon cancer) cells.
- IC50 Values : In comparative studies, derivatives showed varying degrees of potency:
The mechanism behind this activity appears to involve cell cycle arrest and apoptosis induction. For instance:
- Cell Cycle Analysis : Treated cells demonstrated an increase in G0/G1 phase populations and a decrease in S phase populations, suggesting that the compound may inhibit DNA synthesis and promote cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. In particular:
- Compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at specific concentrations .
- The presence of the thiadiazole moiety contributes to this activity by potentially disrupting microbial metabolic processes.
Case Studies and Research Findings
Several studies have documented the promising biological activities associated with thiadiazole derivatives:
- Anticancer Evaluation : A comprehensive evaluation indicated that several thiadiazole derivatives significantly reduced cell viability in multiple cancer cell lines with low toxicity profiles in non-cancerous models .
- Antimicrobial Efficacy : Research highlighted that compounds derived from 2-amino-1,3,4-thiadiazole exhibited notable antimicrobial properties against a range of pathogens . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| This compound | 2.44 | LoVo | Anticancer |
| Other Thiadiazole Derivative A | 29.16 | LoVo | Anticancer |
| Compound B | Varies | E. coli | Antimicrobial |
| Compound C | Varies | Salmonella | Antimicrobial |
Q & A
Q. What are the standard synthetic protocols for 5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions using precursors like substituted carboxylic acids and thiosemicarbazide. A common method involves refluxing 2,3-dimethoxyphenylacetic acid (or its derivatives) with thiosemicarbazide in the presence of POCl₃ as a cyclizing agent. Reaction conditions (e.g., temperature, solvent, stoichiometry) significantly impact yield. For example, heating at 90°C for 3–6 hours under reflux in POCl₃ followed by pH adjustment (8–9 with NH₃) precipitates the product. Recrystallization from DMSO/water mixtures improves purity . Optimization involves varying molar ratios, solvent systems (e.g., ethanol, acetone), and post-synthetic purification steps.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Spectroscopy : IR confirms functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group, C=S vibrations at ~650 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions. For example, intermolecular N–H···N hydrogen bonds stabilize crystal packing, with dihedral angles between thiadiazole and aryl rings (e.g., 18.2°–30.3°) influencing molecular conformation .
Q. How do researchers assess the compound’s stability and solubility for biological testing?
Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Solubility is determined in polar (e.g., DMSO, ethanol) and nonpolar solvents using UV-Vis spectrophotometry. Thermal stability is assessed via TGA/DSC. For biological assays, stock solutions are prepared in DMSO (≤1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) and thiadiazole ring (LUMO) drive reactivity. Bond dissociation energies (BDEs) and Mulliken charges help assess antioxidant potential. Computational models also simulate IR/NMR spectra for cross-validation with experimental data .
Q. What strategies resolve contradictions in crystallographic data (e.g., dihedral angle variations)?
Discrepancies in dihedral angles (e.g., 18.2° vs. 30.3° in polymorphs) arise from crystal packing forces or solvent effects. Researchers use:
- High-resolution X-ray diffraction to refine occupancy and displacement parameters.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking).
- Temperature-dependent studies to assess conformational flexibility .
Q. How are structure-activity relationships (SAR) explored for anticancer or antimicrobial applications?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances membrane permeability. Methoxy groups modulate lipophilicity and target binding.
- In vitro assays : Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent effects. Antimicrobial potency is evaluated using MIC assays against Gram-positive/negative bacteria .
- Molecular docking : Screens interactions with targets like DNA topoisomerases or kinase receptors .
Q. What methodologies validate the compound’s role in supramolecular chemistry?
Hydrogen-bonded networks and π-stacking interactions are probed via:
- Single-crystal XRD to map 2D/3D frameworks.
- Solid-state NMR to study dynamic behavior.
- Thermal analysis (TGA/DSC) to assess stability of supramolecular assemblies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
